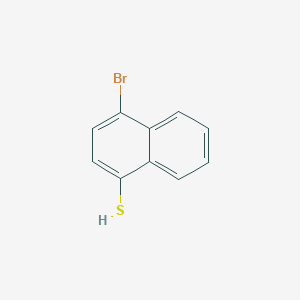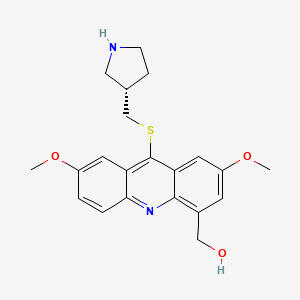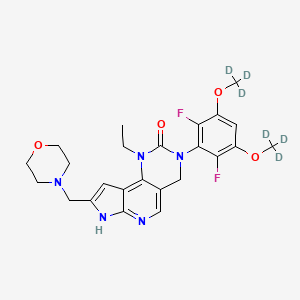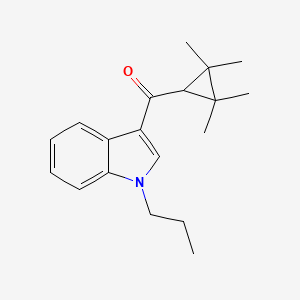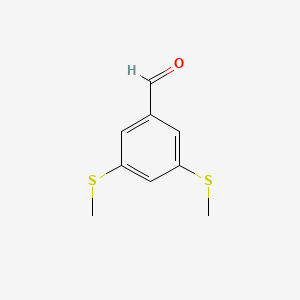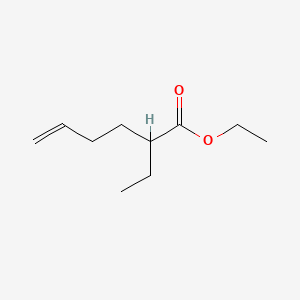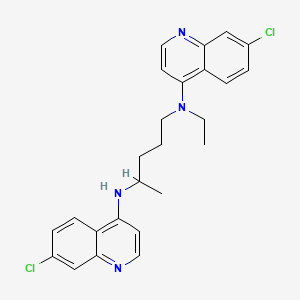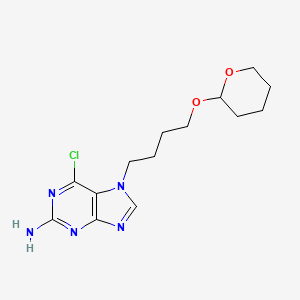
Ethyl (6Z,9Z,12Z,15Z)-nonadeca-6,9,12,15,18-pentaenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate is an organic compound belonging to the class of ethyl esters It is characterized by the presence of multiple conjugated double bonds, making it a polyunsaturated fatty acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate typically involves the esterification of the corresponding nonadecapentaenoic acid with ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ester.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Saturated ethyl nonadecanoate.
Substitution: Amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties, which may be beneficial in treating various diseases.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty lubricants and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites that modulate inflammatory and oxidative pathways.
Comparación Con Compuestos Similares
Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate can be compared with other polyunsaturated fatty acid esters such as:
Ethyl (6Z,9Z,12Z,15Z)-octadecatetraenoate: Similar in structure but with one fewer double bond and a shorter carbon chain.
Ethyl (6Z,9Z,12Z,15Z,18Z)-heneicosapentaenoate: Similar in structure but with a longer carbon chain.
The uniqueness of Ethyl (6Z,9Z,12Z,15Z,18Z)-nonadeca-6,9,12,15,18-pentaenoate lies in its specific arrangement of double bonds and carbon chain length, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H32O2 |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
ethyl (6Z,9Z,12Z,15Z)-nonadeca-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3,6-7,9-10,12-13,15-16H,1,4-5,8,11,14,17-20H2,2H3/b7-6-,10-9-,13-12-,16-15- |
Clave InChI |
MNEABVRKPLSTFK-DOFZRALJSA-N |
SMILES isomérico |
CCOC(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\CC=C |
SMILES canónico |
CCOC(=O)CCCCC=CCC=CCC=CCC=CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


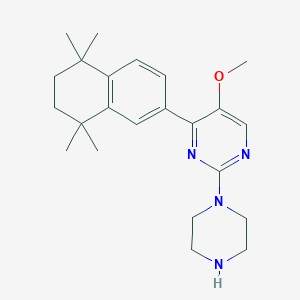
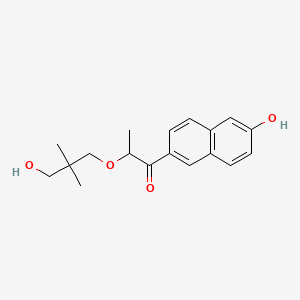
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

